molecular formula C8H6BrNaO4S B13212634 Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate

Cat. No.: B13212634
M. Wt: 301.09 g/mol
InChI Key: NRKHUKXYFWSHST-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a chemical compound with the molecular formula C8H6BrNaO4S and a molecular weight of 301.09 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a bromine atom and a sulfinate group attached to a benzodioxine ring.

Chemical Reactions Analysis

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonates, de-brominated compounds, and substituted benzodioxines.

Mechanism of Action

The mechanism of action of Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfinate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its sulfinate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrNaO4S

Molecular Weight

301.09 g/mol

IUPAC Name

sodium;6-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfinate

InChI

InChI=1S/C8H7BrO4S.Na/c9-5-3-6-7(13-2-1-12-6)4-8(5)14(10)11;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1

InChI Key

NRKHUKXYFWSHST-UHFFFAOYSA-M

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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